molecular formula C8H8F2O2 B8644292 2-(2,5-Difluoro-phenoxy)-ethanol

2-(2,5-Difluoro-phenoxy)-ethanol

Cat. No. B8644292
M. Wt: 174.14 g/mol
InChI Key: FJYVXYMRSUFESD-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

The solution of 1.80 g of [2-(2,5-difluorophenoxy)ethoxy]triisopropylsilane and 23 ml of tetrahydrofuran is admixed with 4.37 ml of tetrabutylammonium fluoride solution (1M in tetrahydrofuran) and stirred at 60° C. over 1 hour. The reaction mixture is cooled, poured onto water (70 ml) and extracted with tert-butyl methyl ether (2×70 ml). The organic phases are washed with brine (1×50 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a colourless oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.19 (2:1 EtOAc-heptane); Rt=3.17.
Name
[2-(2,5-difluorophenoxy)ethoxy]triisopropylsilane
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.37 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][C:3]=1[O:4][CH2:5][CH2:6][O:7][Si](C(C)C)(C(C)C)C(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[F:1][C:2]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][C:3]=1[O:4][CH2:5][CH2:6][OH:7] |f:1.2|

Inputs

Step One
Name
[2-(2,5-difluorophenoxy)ethoxy]triisopropylsilane
Quantity
1.8 g
Type
reactant
Smiles
FC1=C(OCCO[Si](C(C)C)(C(C)C)C(C)C)C=C(C=C1)F
Step Two
Name
Quantity
4.37 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
23 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto water (70 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (2×70 ml)
WASH
Type
WASH
Details
The organic phases are washed with brine (1×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(OCCO)C=C(C=C1)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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